molecular formula C14H11BrClNOS B3052029 N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide CAS No. 38007-83-9

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide

Cat. No.: B3052029
CAS No.: 38007-83-9
M. Wt: 356.7 g/mol
InChI Key: XFPUYASHEGDWCI-UHFFFAOYSA-N
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Description

N-{4-[(4-Bromophenyl)sulfanyl]phenyl}-2-chloroacetamide is a chloroacetamide derivative featuring a 4-bromophenylsulfanyl group attached to the para position of the phenyl ring. Its molecular formula is C₁₄H₁₁BrClNOS, with a molecular weight of 356.66 g/mol. The compound’s structure combines a chloroacetamide backbone with a sulfur-bridged aromatic system, which influences its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-[4-(4-bromophenyl)sulfanylphenyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNOS/c15-10-1-5-12(6-2-10)19-13-7-3-11(4-8-13)17-14(18)9-16/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPUYASHEGDWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)SC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367871
Record name N-{4-[(4-Bromophenyl)sulfanyl]phenyl}-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38007-83-9
Record name N-{4-[(4-Bromophenyl)sulfanyl]phenyl}-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide typically involves the reaction of 4-bromothiophenol with 4-chloroacetylphenylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield. The final product is purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: New amide or thioether derivatives.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide. Research indicates that the presence of the bromine atom enhances its efficacy against various bacterial strains. For instance, a study demonstrated that derivatives of this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, suggesting potential applications as antimicrobial agents in pharmaceuticals .

Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In vitro assays using DPPH and ABTS methods revealed that it possesses moderate antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. The antioxidant capacity was compared with standard agents like ascorbic acid and butylated hydroxytoluene (BHT), showing promising results .

Anticancer Potential
There is growing interest in the anticancer properties of compounds containing a sulfonamide moiety. Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy .

Agricultural Applications

Fungicidal Activity
In agricultural science, this compound has been explored for its fungicidal properties. Its effectiveness against various fungal pathogens suggests its potential use as a biopesticide. The compound's ability to disrupt fungal cell membranes has been identified as a key mechanism of action, providing an environmentally friendly alternative to traditional fungicides .

Material Science

Polymer Chemistry
The compound has applications in polymer chemistry as well. It can act as a crosslinking agent or modifier in polymer formulations, enhancing mechanical properties and thermal stability. Its incorporation into polymer matrices has shown improvements in tensile strength and resistance to thermal degradation, making it suitable for advanced material applications .

Summary Table of Applications

Application Area Potential Uses Key Findings
Medicinal ChemistryAntimicrobial agents, antioxidants, anticancer compoundsSignificant antibacterial activity; moderate antioxidant properties; potential anticancer effects
Agricultural ScienceBiopesticidesEffective against fungal pathogens
Material ScienceCrosslinking agents in polymersImproved mechanical properties and thermal stability
Safety and ToxicologyRisk assessment for therapeutic/agricultural useVaries by derivative; some low toxicity observed

Mechanism of Action

The mechanism of action of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of essential bacterial components, leading to cell death. In anticancer applications, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues with Positional Isomerism

  • N-(2-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide (C₁₄H₁₁BrClNOS): Key Differences: The bromine substituent is on the 2-position of the phenyl ring instead of the 4-position, and the sulfanyl group is attached to a 4-chlorophenyl ring. The chlorine substituent may also modulate solubility and metabolic stability compared to bromine .

Thiazole- and Heterocycle-Containing Derivatives

  • N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide (C₁₄H₁₀BrClN₂OS): Key Differences: Incorporates a thiazole ring instead of a sulfanyl-bridged phenyl system. Impact: The thiazole moiety enhances π-π stacking and hydrogen-bonding capabilities, improving antimicrobial and antiproliferative activities. Reported MIC values against E. coli and S. aureus were ≤12.5 µg/mL, superior to non-heterocyclic analogs .

Sulfur-Modified Derivatives

  • 2-[(4-Bromophenyl)sulfinyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide (C₁₇H₁₂BrClN₂O₂S₂): Key Differences: Features a sulfinyl (SO) group instead of sulfanyl (S). Such derivatives are often explored for kinase inhibition .
  • N-(4-Chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide (C₂₂H₁₆ClF₃N₃OS): Key Differences: Includes a trifluoromethylpyridine ring, introducing strong electron-withdrawing effects. Impact: The trifluoromethyl group enhances metabolic stability and bioavailability, making this derivative suitable for prolonged therapeutic action .

Simplified Chloroacetamide Derivatives

  • N-(4-Bromophenyl)-2-chloroacetamide (C₈H₇BrClNO): Key Differences: Lacks the sulfanylphenyl bridge, simplifying the structure. Impact: Reduced molecular weight (264.51 g/mol) and lipophilicity (LogP ≈ 2.1 vs. 3.5 for the target compound) may limit cellular uptake and target engagement in hydrophobic environments .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity (Example)
N-{4-[(4-Bromophenyl)sulfanyl]phenyl}-2-chloroacetamide C₁₄H₁₁BrClNOS 356.66 Sulfanyl, Bromophenyl Antimicrobial (Inferred)
N-(2-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide C₁₄H₁₁BrClNOS 356.66 Chlorophenyl, 2-Bromophenyl Not reported
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide C₁₄H₁₀BrClN₂OS 363.67 Thiazole, Bromophenyl MIC: 12.5 µg/mL (E. coli)
2-[(4-Bromophenyl)sulfinyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide C₁₇H₁₂BrClN₂O₂S₂ 482.78 Sulfinyl, Thiazole Kinase inhibition (Inferred)
N-(4-Bromophenyl)-2-chloroacetamide C₈H₇BrClNO 264.51 Simple chloroacetamide Limited activity (Inferred)

Research Findings and Implications

  • Antimicrobial Activity : Thiazole-containing derivatives (e.g., ) exhibit enhanced activity due to improved target binding via heterocyclic interactions. The target compound’s sulfanyl group may offer similar benefits but requires empirical validation .
  • Solubility and Bioavailability : Sulfinyl and trifluoromethyl groups improve solubility but may reduce blood-brain barrier penetration. The target compound’s moderate lipophilicity (LogP ≈ 3.5) balances these factors .
  • Metabolic Stability : Bromine substituents in the target compound may slow hepatic metabolism compared to chlorine analogs, extending half-life .

Biological Activity

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound this compound features a sulfanyl group and a chloroacetamide moiety , which are critical for its biological interactions. The presence of the bromine atom in the phenyl ring enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with cellular targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties . The antimicrobial efficacy is often evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Fungi
This compoundEffective (specific strains)ModerateLimited
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideHighModerateHigh
N-(substituted phenyl)-2-chloroacetamidesVaries (high for some)Low to moderateModerate

Studies have shown that derivatives of thiazole, which share structural similarities with our compound, demonstrate significant antimicrobial activity by inhibiting bacterial lipid biosynthesis and other mechanisms . The specific interactions of this compound with microbial targets remain an area for further investigation.

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. For instance, compounds derived from similar structures have been tested against cancer cell lines such as MCF7 (human breast adenocarcinoma) using assays like Sulforhodamine B (SRB) to assess cytotoxicity.

Table 2: Anticancer Activity Against MCF7 Cell Line

Compound NameIC50 Value (µM)Mechanism of Action
This compoundTBD (to be determined)Inhibition of cell proliferation
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide15.6Induction of apoptosis
Other derivativesVaries widelyVarious mechanisms

In vitro studies suggest that certain derivatives exhibit potent anticancer activity by inducing apoptosis in cancer cells and inhibiting proliferation . Molecular docking studies have also been employed to elucidate the binding modes of these compounds with specific receptors involved in cancer pathways .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several derivatives, including those similar to this compound. Results indicated that compounds with bromine substitutions showed enhanced activity against both bacterial and fungal strains compared to their non-brominated counterparts .
  • Anticancer Screening : Another significant study focused on the anticancer properties of thiazole derivatives. It was found that certain compounds led to a marked reduction in cell viability in MCF7 cells, suggesting that structural modifications could enhance their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide, and what experimental conditions are critical for optimizing yield?

  • Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves reacting 2-chloroacetamide intermediates with 4-[(4-bromophenyl)sulfanyl]aniline under reflux conditions (150°C) in the presence of pyridine and zeolite catalysts to enhance regioselectivity . Solvent choice (e.g., dry acetone) and base (K₂CO₃) are critical to minimize side reactions. Post-synthesis purification via recrystallization (ethanol/ice-HCl mixture) ensures >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodology :

  • X-ray crystallography confirms molecular geometry, bond lengths, and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
  • Spectroscopy :
  • ¹H/¹³C NMR verifies substituent positions and purity.
  • FT-IR identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C aromatic vibrations at ~690 cm⁻¹).
  • HPLC-MS ensures mass consistency (expected m/z ~395.7 for C₁₄H₁₀BrClNOS) .

Q. What are the primary research applications of this compound in academic settings?

  • Applications :

  • Synthetic intermediate : Used to prepare triazole, oxadiazole, and thiadiazine derivatives for medicinal chemistry studies .
  • Fluorescent probes : Functionalized onto macrocycles (e.g., thiacalix[4]arene) for selective Hg(II) ion detection via spectrophotometric/spectrofluorimetric analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodology :

  • Dose-response validation : Use standardized cytotoxicity assays (e.g., SRB assay ) across multiple cell lines to account for variability.
  • Structural analogs : Synthesize and test derivatives with controlled modifications (e.g., bromine/chlorine substitution) to isolate pharmacophore contributions .
  • Computational modeling : Perform docking studies to correlate activity with binding affinities (e.g., using AutoDock Vina) .

Q. What mechanistic insights have been gained from studying its interactions with metal ions like Hg(II)?

  • Findings :

  • Stoichiometry : The compound forms a 1:1 complex with Hg(II), confirmed by Job’s plot analysis .
  • Binding mode : Sulfur (thioether) and oxygen (acetamide) act as coordination sites, validated via UV-Vis titration (λₘₐₐ shift from 280 nm to 320 nm) and DFT calculations .
  • Quantum yield : Complexation increases fluorescence quantum yield (Φ from 0.12 to 0.45), enabling trace-level Hg(II) detection .

Q. How does crystallographic data inform the design of derivatives with enhanced stability or activity?

  • Insights :

  • Packing interactions : Intramolecular hydrogen bonds (e.g., N–H···O) stabilize the planar acetamide moiety, guiding substituent placement to avoid steric clashes .
  • Conformational flexibility : The dihedral angle between the bromophenyl and acetamide groups (~15°) influences solubility and bioactivity. Derivatives with smaller angles exhibit improved membrane permeability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide
Reactant of Route 2
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N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide

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